Zhan Catalyst-1B (CAS 918870-76-5) is an advanced second-generation ruthenium alkylidene complex engineered for olefin metathesis [1]. Structurally derived from the Hoveyda-Grubbs architecture, it features a critical N,N-dimethylsulfamoyl electron-withdrawing group on the chelating isopropoxybenzylidene ligand [1]. This specific modification significantly weakens the Ru–O bond, accelerating catalyst initiation while simultaneously enhancing air and thermal stability [2]. For industrial procurement and process chemistry, Zhan Catalyst-1B provides a quantifiable baseline of broad functional group tolerance, rapid kinetics with sterically hindered dienes, and a differential solubility profile that permits straightforward catalyst recovery via alcohol precipitation, making it a scalable choice for pharmaceutical macrocyclization and complex material synthesis [1] [2].
Substituting Zhan Catalyst-1B with more common alternatives like Grubbs 2nd Generation or baseline Hoveyda-Grubbs II catalysts introduces quantifiable process bottlenecks, particularly in sterically demanding ring-closing metathesis (RCM) and large-scale manufacturing [1]. Standard Hoveyda-Grubbs catalysts suffer from slow initiation rates with hindered substrates, leading to prolonged reaction times and increased thermal degradation [2]. Conversely, Grubbs II catalysts, while active, are highly sensitive to air and often require higher mol% loadings (typically 2-5%) to achieve full conversion, driving up ruthenium costs and complicating trace metal remediation [3]. Furthermore, neither standard Grubbs nor Hoveyda-Grubbs complexes possess the specific sulfonamide-driven solubility profile of Zhan Catalyst-1B, meaning that generic substitution eliminates the ability to recover the catalyst via simple methanol precipitation, thereby increasing both downstream purification complexity and overall process mass intensity [1].
During the optimization of the 18-membered macrolide core for the HCV drug Glecaprevir on a 41 kg scale, extensive catalyst screening was conducted to overcome byproduct contamination and high catalyst loading requirements [1]. Zhan Catalyst-1B was the selected catalyst, affording a product yield of 82% while restricting the unreacted starting material to just 4% [1]. Furthermore, it limited critical impurities, restricting the cis-product to 10.4% and the dimer impurity to 3.1%, demonstrating lower impurity levels than other evaluated baseline catalysts in mass balance and selectivity [1].
| Evidence Dimension | Macrocyclization Yield and Impurity Control |
| Target Compound Data | 82% yield, 3.1% dimer impurity |
| Comparator Or Baseline | Broad catalyst screening baseline (lower yields, higher dimer/cis impurities) |
| Quantified Difference | Highest overall product yield (82%) with minimal starting material (4%) |
| Conditions | 41 kg scale process route optimization for Glecaprevir (10 mol% loading) |
For pharmaceutical procurement, selecting a catalyst that inherently minimizes dimer and cis-isomer impurities directly reduces the need for large-scale, cost-prohibitive column chromatography.
Zhan Catalyst-1B exhibits quantifiable catalytic efficiency in standard ring-closing metathesis (RCM) reactions compared to first- and second-generation Grubbs alternatives [1]. In the benchmark RCM of diethyl diallylmalonate, Zhan Catalyst-1B achieves initial turnover frequencies (TOFs) exceeding 2500 h⁻¹ [1]. This performance allows the catalyst to be deployed at low loadings of 0.1–1 mol%, compared to the 2–5 mol% typically required for Grubbs II catalysts to achieve comparable completion, thereby reducing the overall ruthenium burden in the reaction mixture [1].
| Evidence Dimension | Initial Turnover Frequency (TOF) and Required Loading |
| Target Compound Data | TOF > 2500 h⁻¹; 0.1–1 mol% loading |
| Comparator Or Baseline | Grubbs II Catalyst (typically 2–5 mol% loading) |
| Quantified Difference | Up to 5-fold reduction in required catalyst loading |
| Conditions | RCM of diethyl diallylmalonate at mild temperatures |
Lower catalyst loading directly translates to reduced procurement costs per batch and simplifies downstream trace metal scavenging.
A primary operational differentiator of Zhan Catalyst-1B over standard Grubbs and Hoveyda-Grubbs catalysts is its engineered solubility profile, which enables straightforward recovery [1]. The catalyst is highly soluble in reaction solvents such as dichloromethane, dichloroethane, and toluene, but is strictly insoluble in protic solvents like methanol and ethanol [1]. This allows the active catalyst to be recovered post-reaction via simple precipitation and filtration, bypassing the complex silica gel chromatography or specialized metal scavengers required for non-recyclable ruthenium complexes [1].
| Evidence Dimension | Post-Reaction Catalyst Recovery Method |
| Target Compound Data | Direct precipitation/filtration via alcohol addition |
| Comparator Or Baseline | Grubbs II / Hoveyda-Grubbs II (Requires chromatography or metal scavengers) |
| Quantified Difference | Elimination of chromatographic purification for catalyst removal |
| Conditions | Standard organic synthesis workup |
The ability to recycle the catalyst via simple filtration drastically lowers the total cost of ownership and improves the process mass intensity (PMI) of the manufacturing route.
Zhan Catalyst-1B demonstrates measurable compatibility in complex, multi-catalyst cascade systems where standard catalysts may interfere or degrade [1]. In a sequential ruthenium/chiral phosphoric acid catalyzed cascade for the N-alkylation of indoles (involving RCM, double bond isomerization, and a Mannich reaction), Zhan Catalyst-1B successfully facilitated the initial RCM step without poisoning the subsequent acid-catalyzed asymmetric transformation [1]. This orthogonal compatibility enabled the one-pot synthesis of enantioenriched γ-lactams with up to 92% overall yield and 95% enantiomeric excess (ee) [1].
| Evidence Dimension | Yield and Enantiomeric Excess in Sequential Catalysis |
| Target Compound Data | Up to 92% yield and 95% ee |
| Comparator Or Baseline | Baseline sequential processes (often require intermediate isolation) |
| Quantified Difference | High yield and ee maintained in a one-pot multi-catalyst cascade |
| Conditions | Ru/chiral phosphoric acid sequential RCM/isomerization/Mannich cascade |
The ability to function in one-pot cascade reactions without cross-catalyst deactivation streamlines complex synthetic routes by eliminating intermediate workup steps.
Zhan Catalyst-1B is the catalyst of choice for the process-scale synthesis of macrocyclic active pharmaceutical ingredients (APIs), such as HCV protease inhibitors. Its ability to drive high-yielding ring-closing metathesis (RCM) while minimizing dimer and cis-isomer impurities makes it critical for routes where downstream chromatography is unscalable [1].
For industrial applications requiring standard RCM, the high turnover frequency (TOF > 2500 h⁻¹) of Zhan Catalyst-1B allows it to be deployed at 0.1–1 mol% loading. This is ideal for procurement teams looking to reduce ruthenium consumption compared to standard Grubbs II protocols [2].
In manufacturing environments prioritizing low Process Mass Intensity (PMI) and minimal trace-metal contamination, Zhan Catalyst-1B offers a distinct advantage. Its specific insolubility in alcohols allows process chemists to recover the active catalyst via simple methanol precipitation, bypassing the need for expensive silica gel chromatography [3].
Zhan Catalyst-1B is highly suited for advanced synthetic workflows that couple olefin metathesis with subsequent organocatalytic transformations. Its robust stability ensures it does not poison secondary catalysts, enabling streamlined one-pot cascades that yield highly enantioenriched products without intermediate isolation [4].